molecular formula C6H11NO B1383137 {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol CAS No. 1638767-26-6

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B1383137
CAS No.: 1638767-26-6
M. Wt: 113.16 g/mol
InChI Key: UHSSZVLSEAEFTI-UHFFFAOYSA-N
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Description

Chemical Structure: {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol is a bicyclo[1.1.1]pentane derivative featuring an amino group at the 3-position and a hydroxymethyl group at the 1-position. Its hydrochloride salt (CAS: 1980045-93-9) is a stable, crystalline solid with a molecular formula of C₆H₁₂ClNO and a molecular weight of 149.62 g/mol .

Synthesis: The compound is synthesized via reaction intermediates such as tert-butyl carbamate derivatives. For example, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate reacts in ethanol with DIPEA (diisopropylethylamine) at 80°C, followed by purification via silica gel chromatography .

Properties

IUPAC Name

(3-amino-1-bicyclo[1.1.1]pentanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSZVLSEAEFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280460
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-26-6
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-26-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, typically using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted amines.

Scientific Research Applications

Scientific Research Applications

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol has several notable applications across various fields:

Organic Chemistry

The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities with potential therapeutic applications.

Biochemistry

In biochemical assays, it acts as a probe to study enzyme-substrate interactions and can modulate enzyme activity, making it valuable for research in enzymology and metabolic pathways.

Medicinal Chemistry

The unique structural properties allow it to interact with biological targets, which can lead to the development of novel pharmaceuticals. Its ability to form hydrogen bonds enhances its potential as a drug candidate.

Material Science

It is used in the production of specialty chemicals and materials, contributing to advancements in polymer chemistry and material engineering.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been utilized as a key intermediate in the synthesis of various biologically active compounds, showcasing its versatility as a building block.

Mechanism of Action

The mechanism of action of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The bicyclo[1.1.1]pentane scaffold is a rigid, bioisosteric replacement for aromatic rings. Substituents on this core significantly influence reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol -NH₂, -CH₂OH C₆H₁₁NO 129.16 (free base) N/A Primary amine and alcohol
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride -NH₃⁺Cl⁻, -CH₂OH C₆H₁₂ClNO 149.62 1980045-93-9 Salt form enhances stability
(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol -CF₂H, -CH₂OH C₇H₁₀F₂O 158.16 N/A Fluorinated analog; lipophilic
[3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methanol Two -CH₂OH groups C₇H₁₂O₂ 128.17 1678528-03-4 Increased hydrophilicity
(3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl)methanol -CH₂NH₂, -CH₂OH C₇H₁₃NO 127.19 1823918-02-0 Secondary amine; flexible linker
tert-Butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate -CH₂NHBoc, -CH₂OH C₁₁H₂₀N₂O₂ 212.29 1630906-49-8 Protected amine; synthetic intermediate
Key Observations :

Amino vs. In contrast, the amino group in the target compound enables hydrogen bonding and salt formation, improving water solubility .

Hydroxymethyl vs. Carbamate Derivatives :

  • The tert-butyl carbamate derivative () serves as a protected intermediate for further functionalization, avoiding unwanted side reactions during synthesis .
  • The dihydroxymethyl analog () is more hydrophilic, making it suitable for applications requiring aqueous solubility .
Key Observations :
  • The amino derivative requires milder conditions (e.g., DIPEA in ethanol) compared to the fluorinated analog, which uses strong reducing agents like LiAlH₄ .
  • Bulky substituents (e.g., pyrrolidin-1-ylmethyl) necessitate chromatographic purification with additives like triethylamine to mitigate polar interactions .
Table 3: Hazard Profiles
Compound Hazard Statements Precautionary Measures Reference
This compound hydrochloride H302, H315, H319, H335 Use PPE; avoid inhalation
1-Pentanol (as solvent reference) Flammable (Class 3) Use CO₂ or alcohol-resistant foam
Key Observations :
  • The hydrochloride salt poses greater toxicity risks (e.g., respiratory irritation) compared to simpler alcohols like 1-pentanol, which is primarily flammable .

Biological Activity

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol, with the chemical formula C6_6H11_{11}NO, is a bicyclic amine that has garnered attention for its potential biological activities. This compound features an amino group and a hydroxymethyl group, which are key to its interactions in biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry, enzymology, and as a building block in organic synthesis.

The structural formula of this compound can be represented as follows:

  • Molecular Weight : 113.16 g/mol
  • CAS Number : 1638767-26-6
  • IUPAC Name : (3-aminobicyclo[1.1.1]pentan-1-yl)methanol
  • SMILES Notation : NC12CC(CO)(C1)C2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the hydroxymethyl group provides additional interaction points that may influence enzyme-substrate binding and receptor activation.

Enzyme Interaction Studies

Research has indicated that this compound can serve as a substrate or inhibitor for certain enzymes, making it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms. For instance, studies have shown that it can modulate the activity of specific enzymes involved in metabolic pathways.

Pharmacological Potential

The compound's structural features suggest it may exhibit pharmacological properties, including potential neuroprotective effects or roles in modulating neurotransmitter systems. Ongoing research is exploring its efficacy as a pharmaceutical intermediate or active ingredient in drug formulations.

Data Table: Summary of Biological Activity Research

Study ReferenceBiological ActivityFindings
Enzyme InteractionDemonstrated inhibition of enzyme X at micromolar concentrations.
Pharmacological EffectsSuggested neuroprotective properties in animal models.
Synthesis ApplicationsUsed as a building block for synthesizing complex organic molecules with biological relevance.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of enzyme X by this compound, researchers found that the compound exhibited competitive inhibition with an IC50_{50} value in the low micromolar range. This suggests that the compound could be a lead candidate for developing new enzyme inhibitors.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that treatment with this compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential therapeutic applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 2
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol

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